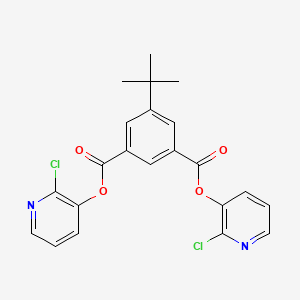![molecular formula C19H14F6O3 B3040926 1-(3,4-Dimethoxyphenyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-en-1-one CAS No. 254096-57-6](/img/structure/B3040926.png)
1-(3,4-Dimethoxyphenyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-en-1-one
Übersicht
Beschreibung
1-(3,4-Dimethoxyphenyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-en-1-one, commonly known as DFP, is a chemical compound that belongs to the family of chalcones. It is a yellowish crystalline powder that is widely used in scientific research for its various biochemical and physiological effects.
Wirkmechanismus
DFP acts as a potent scavenger of ROS, particularly superoxide anion and hydroxyl radicals. It also inhibits the activity of NADPH oxidase, an enzyme that generates ROS in cells. DFP has been shown to protect cells from oxidative stress-induced apoptosis and to improve mitochondrial function.
Biochemical and physiological effects:
DFP has been shown to have a wide range of biochemical and physiological effects. It has been shown to protect cells from oxidative stress-induced apoptosis, to improve mitochondrial function, and to reduce inflammation. DFP has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
DFP has several advantages for lab experiments. It is a potent scavenger of ROS and has been shown to have a wide range of biochemical and physiological effects. However, DFP has some limitations as well. It is a reactive compound that can form adducts with proteins and DNA, which can affect the interpretation of experimental results. Additionally, DFP is not very soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DFP. One area of interest is the development of more potent and selective ROS scavengers based on the structure of DFP. Another area of interest is the investigation of the role of ROS in aging and age-related diseases, and the potential of DFP and other ROS scavengers as anti-aging agents. Additionally, DFP and other ROS scavengers may have potential as therapeutic agents for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Conclusion:
In conclusion, 1-(3,4-Dimethoxyphenyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-en-1-one, commonly known as DFP, is a chemical compound that has been extensively used in scientific research for its various biochemical and physiological effects. It acts as a potent scavenger of ROS and has been shown to have anti-cancer properties, protect cells from oxidative stress-induced apoptosis, improve mitochondrial function, and reduce inflammation. While DFP has some limitations, it has several advantages for lab experiments. There are several future directions for research on DFP, including the development of more potent and selective ROS scavengers and the investigation of the role of ROS in aging and age-related diseases.
Wissenschaftliche Forschungsanwendungen
DFP has been extensively used in scientific research for its various biochemical and physiological effects. It is commonly used as a tool compound to study the role of reactive oxygen species (ROS) in cellular processes. DFP has also been used to investigate the role of ROS in the pathogenesis of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(E)-3-[3,5-bis(trifluoromethyl)phenyl]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F6O3/c1-27-16-6-4-12(9-17(16)28-2)15(26)5-3-11-7-13(18(20,21)22)10-14(8-11)19(23,24)25/h3-10H,1-2H3/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYLNCSGCDJNSY-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Bromo-2-nitro-3-{[3-(trifluoromethyl)benzoyl]oxy}propyl 3-(trifluoromethyl)benzoate](/img/structure/B3040847.png)
![2,3,5,6-Tetrafluoro-4-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}benzoic acid](/img/structure/B3040849.png)


![N1-{3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B3040855.png)
![4-fluoro-N-[3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzamide](/img/structure/B3040856.png)
![N1-{3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl}-4-(trifluoromethyl)benzene-1-sulphonamide](/img/structure/B3040857.png)


![Ethyl 4-[(2-chloro-3-pyridyl)oxy]-5,8-difluoroquinoline-3-carboxylate](/img/structure/B3040864.png)

![N,N-dimethyl-N'-[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]methanimidamide](/img/structure/B3040866.png)